molecular formula C8H16 B165968 Cyclooctane CAS No. 292-64-8

Cyclooctane

Cat. No.: B165968
CAS No.: 292-64-8
M. Wt: 112.21 g/mol
InChI Key: WJTCGQSWYFHTAC-UHFFFAOYSA-N
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Description

Cyclooctane is a cycloalkane with the molecular formula C8H16. It is a colorless hydrocarbon that is often used as a reference compound for saturated eight-membered ring compounds. This compound has a camphoraceous odor and is known for its unique structural properties, which make it an important substance in the field of organic chemistry .

Mechanism of Action

Target of Action

Cyclooctane is a simple colorless hydrocarbon . It is a cycloalkane with the molecular formula

C8H16C_8H_{16}C8​H16​

. It does not have a specific biological target as it is a basic hydrocarbon structure. However, it is often used as a reference compound for saturated eight-membered ring compounds in general .

Biochemical Pathways

It can undergo reactions typical of other saturated hydrocarbons, such as combustion and free radical halogenation . Work in 2009 on alkane functionalization, using peroxides such as dicumyl peroxide, has opened up the chemistry to some extent, allowing for example the introduction of a phenylamino group .

Pharmacokinetics

Its physical and chemical properties, such as its solubility in water and its boiling and melting points, can influence how it behaves in different environments .

Result of Action

The primary result of this compound’s action in a system is the potential for energy release through combustion . As a hydrocarbon, this compound can undergo combustion in the presence of oxygen to produce carbon dioxide, water, and energy . This property is fundamental to many applications of hydrocarbons, including their use as fuels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for combustion to occur . Temperature and pressure can also affect the behavior of this compound, influencing its phase and the rate at which reactions occur . Furthermore, this compound’s conformational properties can be influenced by the surrounding environment, with different conformations being more or less stable under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctane can be synthesized through various chemical reactions. The most common method is the dimerization of butene under high pressure and temperature conditions, using a catalyst to promote the reaction. This method is often used in industrial settings due to its efficiency and scalability. The reaction equation for this process is: [ 2 \text{C}_4\text{H}_8 \rightarrow \text{C}_8\text{H}_16 ]

Alternatively, this compound can be produced in a laboratory setting using the Wurtz reaction. In this method, 1,8-dibromooctane is treated with sodium in ether. this method is less practical for large-scale production due to the higher costs and lower yields associated with it .

Industrial Production Methods: The industrial production of this compound primarily involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process affords, among other products, 1,5-cyclooctadiene, which can be hydrogenated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclooctane, like other cycloalkanes, participates in several chemical reactions. Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water. This is an exothermic reaction, releasing a significant amount of heat energy. The balanced equation for this reaction is: [ \text{C}_8\text{H}_16 + 12\text{O}_2 \rightarrow 8\text{CO}_2 + 8\text{H}_2\text{O} ]

This reaction leads to the substitution of one or more of the hydrogen atoms in this compound with halogen atoms, yielding halo-cyclooctanes .

Common Reagents and Conditions:

    Combustion: Oxygen (O2)

    Halogenation: Chlorine (Cl2) or Bromine (Br2) in the presence of ultraviolet light or heat

Major Products:

    Combustion: Carbon dioxide (CO2) and water (H2O)

    Halogenation: Halo-cyclooctanes

Scientific Research Applications

Cyclooctane has significant implications for the field of organic chemistry. Its unique structural characteristics make it a valuable model for studying the properties of cyclic compounds, ring strain, and the principles of conformational analysis. This compound is also used as a solvent, reagent, and synthetic organic intermediate. It can be used to produce cyclooctanone and is an intermediate in the production of plastics, fibers, adhesives, and coatings .

Properties

IUPAC Name

cyclooctane
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InChI

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCGQSWYFHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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Related CAS

39366-06-8
Record name Cyclooctadiene, homopolymer
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DSSTOX Substance ID

DTXSID9075377
Record name Cyclooctane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; mp = 14.8 deg C; [Alfa Aesar MSDS]
Record name Cyclooctane
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CAS No.

292-64-8
Record name Cyclooctane
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Record name Cyclooctane
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Record name CYCLOOCTANE
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Record name Cyclooctane
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Record name Cyclooctane
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Record name CYCLOOCTANE
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

0.3 ml of 1,5-cyclooctadiene, 32 ml of 2-propanol, 8 ml of acetone, 2.2 mg of nickel nitrate hydrate and 3 mg of tetrarhodiumdodecacarbonyl [Rh4 (CO)12 ] were fed into the same quartz cell as that used in the Example 1. Nitrogen gas was bubbled through the contents under stirring for 10 minutes and thereafter, the irradiation of the cell with light was started. The stirring was conducted with a magnetic stirrer. The reaction cell was put in a quartz-window thermostatic chamber to keep the reaction temperature at 20° C. The rays which were emitted from a 500-W high-pressure mercury lamp set on an irradiation apparatus as an outer light source and passed through a filter UV-25, mfd. by Toshiba Corporation, were used in the irradiation. After the irradiation had been conducted for 5 hours in such a manner, the reaction solution was analyzed by gas chromatography. Cyclooctene was obtained in a yield of 93% with the formation cyclooctane in a yield of 3%. 4% of unreacted 1,5-cyclooctadiene remained.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nickel nitrate hydrate
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
3 mg
Type
catalyst
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctane
Reactant of Route 2
Cyclooctane
Reactant of Route 3
Cyclooctane
Reactant of Route 4
Cyclooctane
Reactant of Route 5
Cyclooctane
Reactant of Route 6
Cyclooctane
Customer
Q & A

Q1: What is the molecular formula and weight of cyclooctane?

A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: How does the this compound ring conformation influence its derivatives?

A3: The size and flexibility of the this compound ring influence the conformation and packing of its derivatives. For example, in cycloalkanespiro-4-imidazolidine-2,5-dithiones, larger cycloalkane rings like this compound exhibit both boat-chair and boat-boat conformations influencing their crystal packing [].

Q3: How does confinement within mesoporous silica nanoparticles (MSNs) affect this compound metathesis?

A4: Confining the reaction within smaller pores of MSNs enhances selectivity towards dimeric cyclohexadecane during this compound metathesis using the WMe6 catalyst. This effect is attributed to the restricted geometry within the pores, limiting the formation of ring-contracted byproducts that are favored in larger pores [].

Q4: Can this compound be used to assess shape-selective effects in zeolite catalysts?

A5: Yes, the bifunctional conversion of this compound is a suitable reaction to test shape selectivity in zeolites. Studies have shown that zeolites with different pore structures (FAU, MFI, and MEL), although chemically identical, exhibit different activities in this compound conversion, with MEL showing the highest activity due to its specific pore dimensions and geometry [].

Q5: How does the structure of a catalyst impact the selectivity of this compound oxidation?

A6: A "helmet" phthalocyaninato iron(III) complex exhibits high selectivity for alcohol formation over ketone formation during cyclohexane and this compound oxidation using hydrogen peroxide. This selectivity arises from the specific steric environment provided by the bulky phthalocyaninato ligand [].

Q6: How does the presence of this compound influence the melting behavior of poly(dimethyl siloxane) (PDMS) precursors and networks?

A7: this compound exhibits anomalous melting behavior in PDMS. Its melting point depression in PDMS networks is lower than in uncrosslinked precursors and is unaffected by the crosslinking density, contradicting typical observations. This behavior suggests phase separation between this compound and PDMS [].

Q7: What computational methods have been employed to study this compound conformations?

A8: Ab initio calculations, particularly at the Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) levels, have been extensively used to explore the potential energy surface of this compound, identifying its various conformers and their relative energies []. Molecular dynamics simulations have also provided valuable insights into the conformational dynamics and distributions of this compound in the gas and liquid phases [].

Q8: How do molecular descriptors contribute to understanding this compound derivatives?

A9: Calculating molecular descriptors like the Kirchhoff index, multiplicative degree-Kirchhoff index, and additive degree-Kirchhoff index, based on resistance distances within this compound derivatives, helps understand their structural properties and predict potential physicochemical properties [].

Q9: Can computational methods predict the properties of this compound chains?

A10: Yes, mathematical models have been developed to predict the expected values of various molecular descriptors for random this compound chains. These descriptors, based on atom degrees and sum-degree partitions, offer insights into the structural characteristics of these chains and their potential applications [, ].

Q10: How do structural modifications of this compound derivatives impact their biological activity?

A11: Introducing spiro-annulated or 1,2-annulated this compound rings into 3-[N,N-bis(sulfonyl)amino]isoxazolines leads to promising antiviral activities against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The specific substituents on the sulfonyl group significantly influence the potency against different viruses [].

Q11: Can incorporating this compound into pyridoxine derivatives yield antimicrobial agents?

A12: While pyridoxine-adamantane and pyridoxine-cyclooctane dipharmacophores didn't show activity against M. tuberculosis, some exhibited moderate antiviral activity against influenza A virus, comparable to amantadine. This research highlights the potential of these dipharmacophores as a starting point for designing novel anti-infective agents [].

Q12: How can trans-cyclooctane-1,2-dithiol be synthesized?

A14: Three methods are reported for synthesizing trans-cyclooctane-1,2-dithiol: (i) ring-opening of trans-cyclooctene episulfoxide with ammonium thiocyanate followed by reduction; (ii) reduction of trans-1,2-di(thiocyanato)this compound; and (iii) reduction of trans-1,2-cyclooctyl trithiocarbonate [].

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